3-Chloro-5-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-ethylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the third position and an ethyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. In this process, a suitable precursor such as 3-chlorophenol undergoes substitution with an ethyl group under specific reaction conditions. The reaction typically involves the use of strong bases and high temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 5-ethylphenol. This method ensures a high yield of the desired product and is cost-effective for large-scale production. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, under controlled conditions to prevent over-chlorination .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-ethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-ethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, affecting their function. The chlorine atom and ethyl group influence the compound’s reactivity and its ability to penetrate biological membranes. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-5-propylphenol: Similar structure but with a propyl group instead of an ethyl group.
4-Chloro-3-ethylphenol: Chlorine and ethyl groups are positioned differently on the benzene ring.
Uniqueness: 3-Chloro-5-ethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and ethyl groups in specific positions on the benzene ring imparts distinct properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C8H9ClO |
---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
3-chloro-5-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
TVXPDDBBCZWBIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.